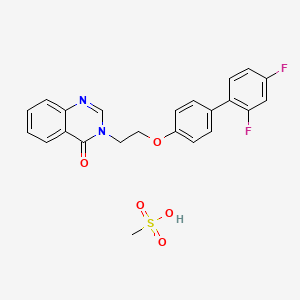

Flubichin methanesulfonate

Description

Methanesulfonate compounds, derived from methanesulfonic acid (CH₃SO₃H), are a class of organosulfur chemicals characterized by their high solubility and stability in aqueous solutions. These compounds, including metal methanesulfonates and alkyl methanesulfonates, are widely utilized in industrial processes such as hydrometallurgy, organic synthesis, and catalysis .

Properties

Molecular Formula |

C23H20F2N2O5S |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

3-[2-[4-(2,4-difluorophenyl)phenoxy]ethyl]quinazolin-4-one;methanesulfonic acid |

InChI |

InChI=1S/C22H16F2N2O2.CH4O3S/c23-16-7-10-18(20(24)13-16)15-5-8-17(9-6-15)28-12-11-26-14-25-21-4-2-1-3-19(21)22(26)27;1-5(2,3)4/h1-10,13-14H,11-12H2;1H3,(H,2,3,4) |

InChI Key |

HCKNEADNJMXHHW-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC=C(C=C3)C4=C(C=C(C=C4)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Flubichin methanesulfonate is synthesized through a multi-step process:

Preparation of 2’,4’-difluoro-4-(2-chloroethoxy)biphenyl: This intermediate is synthesized by reacting 2’,4’-difluoro-4-hydroxybiphenyl with 2-chloroethyl p-toluene sulfonate.

Formation of Flubichin Base: The intermediate is then reacted with 4(3H)-quinazolinone to form flubichin base.

Methanesulfonate Formation: Finally, flubichin base is reacted with methanesulfonic acid in chloroform to yield flubichin methanesulfonate.

Industrial Production Methods

The industrial production of flubichin methanesulfonate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Solvolysis and Stability Under Process Conditions

Flubichin methanesulfonate's stability in alcoholic solvents is critical for pharmaceutical processing. Studies on methyl methanesulfonate (MMS) formation from methanesulfonic acid (MSA) in methanol reveal:

| Condition | MMS Formation (%) | Key Observations |

|---|---|---|

| 60°C, anhydrous methanol | 0.35 | Highest ester formation after 50 hours |

| 50°C, anhydrous methanol | 0.18 | Reduced rate compared to 60°C |

| 40°C, anhydrous methanol | 0.05 | Minimal ester formation |

| 60°C, 5% water | 0.12 | Water suppresses esterification |

| 60°C, 2,6-lutidine added | <0.01 | Base neutralizes MSA, preventing MMS |

These findings suggest that Flubichin methanesulfonate’s esterification risks are mitigated by:

-

Lower temperatures (≤40°C) during synthesis or purification .

-

Inclusion of weak bases (e.g., 2,6-lutidine) to neutralize acidic byproducts .

-

Solvent systems with ≥5% water content to favor hydrolysis over esterification .

Cross-Coupling Reactions at the Quinazoline Core

The quinazoline scaffold in Flubichin methanesulfonate enables functionalization via transition metal-catalyzed reactions, as demonstrated in analogous compounds:

Kumada Coupling

4-Chloroquinazolines react with Grignard reagents under copper or manganese catalysis:

text4-Chloroquinazoline + R-MgX → 4-Substituted quinazoline (70–92% yield)

Sonogashira Coupling

Alkynylation at position 4 or 6 enhances biological activity in quinazolines:

| Substrate | Alkyne | Product Yield (%) | EGFR IC₅₀ (nM) |

|---|---|---|---|

| 4-Iodoquinazoline | Phenylacetylene | 73 | 5600 |

| 6-Iodoquinazoline-4-amine | 2-Methylbut-3-en-2-ol | 73 | 14 (AurA) |

This reactivity suggests Flubichin methanesulfonate’s core could be modified to improve COX-2 selectivity or pharmacokinetic properties .

Synthetic Pathways and Byproduct Control

Flubichin methanesulfonate is synthesized via stepwise functionalization of the quinazoline core, with key considerations:

-

Nucleophilic substitution : Methanesulfonate ester formation at hydroxyl groups under acidic conditions.

-

Oxidation : Controlled oxidation of thioether intermediates to sulfones using H₂O₂ or mCPBA.

-

Purification : Use of reverse-phase HPLC to isolate the final product, minimizing residual MSA or ester byproducts .

Degradation Pathways

Under accelerated stability testing (40°C/75% RH), quinazoline derivatives undergo:

-

Hydrolysis : Cleavage of the methanesulfonate group in aqueous media, forming flubichin alcohol and MSA.

-

Oxidative degradation : Formation of N-oxide derivatives in the presence of peroxides.

Catalytic Dehydrogenative Coupling

Ruthenium-catalyzed reactions enable eco-friendly synthesis of quinazoline analogs:

text2-Aminophenyl ketone + Amine → Quinazoline (80–95% yield)

This method avoids toxic reagents and aligns with green chemistry principles, applicable to Flubichin methanesulfonate’s structural analogs .

Scientific Research Applications

Flubichin methanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Flubichin methanesulfonate is investigated for its potential therapeutic applications, particularly in the treatment of certain cancers.

Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of flubichin methanesulfonate involves its interaction with specific molecular targets. The compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The quinazoline moiety is believed to play a crucial role in its biological activity .

Comparison with Similar Compounds

Solubility in Aqueous Solutions

Methanesulfonate salts exhibit significantly higher solubility compared to their sulfate counterparts, making them advantageous in hydrometallurgical processes. For example:

Key Trends :

- Most metal methanesulfonates (e.g., Pb²⁺, Cu²⁺) outperform sulfates in solubility, facilitating their use in electroplating and metal recovery .

- Zinc methanesulfonate is an exception, where chloride salts dominate .

Toxicity Profiles

Reproductive and Cellular Toxicity

Methyl methanesulfonate (MMS) is a well-studied alkylating agent with notable reproductive toxicity:

Key Findings :

- MMS exhibits dose-dependent embryotoxicity and disrupts nucleic acid synthesis by alkylating DNA/RNA .

- Ethyl and isopropyl methanesulfonates show lower inhibitory effects on cell growth compared to MMS .

Reactivity in Organic Reactions

Solvolysis Rates

Methanesulfonate esters demonstrate distinct reactivity patterns in solvolysis reactions:

Mechanistic Insight :

Market Trends and Regional Production

- Tin(II) Methanesulfonate: Widely used in electroplating, with major manufacturers in Europe, Asia, and North America .

- Bismuth Tris(methanesulfonate) : Applied in pharmaceuticals and catalysis; market growth driven by demand in Asia-Pacific .

Q & A

Q. How can researchers identify gaps in existing literature on Flubichin methanesulfonate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.